dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride
Description
Chemical Identity: Dimethyl-bis(prop-2-enyl)azanium; prop-2-enoic acid; chloride (CAS: 53694-17-0), also known as Polyquaternium-22, is a cationic copolymer synthesized from diallyldimethylammonium chloride (DADMAC) and acrylic acid (prop-2-enoic acid). Its molecular formula is C₁₁H₂₀ClNO₂, with a molecular weight of 233.74 g/mol . The compound is characterized by alternating quaternary ammonium and carboxylic acid groups, making it ampholytic and pH-responsive .
Applications:
Polyquaternium-22 is widely used in:
Properties
IUPAC Name |
dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N.C3H4O2.ClH/c1-5-7-9(3,4)8-6-2;1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H,4,5);1H/q+1;;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPKFHOYQTVLAR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CC=C)CC=C.C=CC(=O)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53694-17-0 | |
| Details | Compound: Acrylic acid-diallyldimethylammonium chloride copolymer | |
| Record name | Acrylic acid-diallyldimethylammonium chloride copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53694-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
233.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53694-17-0 | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.432 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound is synthesized by reacting two monomers: acrylic acid and dimethyldiallyl ammonium chloride . The reaction typically involves polymerization under controlled conditions to ensure the formation of the desired copolymer. The process may include the use of initiators and specific temperature and pressure conditions to optimize the yield and quality of the product.
Industrial Production Methods
In industrial settings, the production of dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride involves large-scale polymerization reactors. The monomers are fed into the reactor, where they undergo polymerization in the presence of initiators. The reaction conditions are carefully monitored to maintain consistency and quality. The resulting polymer is then purified and processed into the final product form .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride primarily undergoes polymerization reactions. It can also participate in substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Polymerization: Initiators such as peroxides or azo compounds are commonly used to initiate the polymerization process.
Substitution: Various nucleophiles can react with the compound under suitable conditions to replace specific functional groups.
Major Products Formed
The primary product formed from the polymerization of this compound is the copolymer itself, which is used in various applications such as antistatic agents and hair fixatives .
Scientific Research Applications
Dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride has several scientific research applications:
Chemistry: Used as a model compound in polymer chemistry studies to understand polymerization mechanisms and properties.
Biology: Investigated for its potential use in drug delivery systems due to its polymeric nature.
Medicine: Explored for its biocompatibility and potential use in medical devices and formulations.
Industry: Widely used in cosmetics and personal care products as an antistatic agent and hair fixative.
Mechanism of Action
The compound exerts its effects primarily through its polymeric structure. The positively charged molecules of dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride attach to negatively charged surfaces, such as hair shafts, forming a film that reduces static charges and smooths the surface . This mechanism is particularly useful in hair care products, where it helps to condition and manage hair.
Comparison with Similar Compounds
Polyquaternium-6 (CAS: 26062-79-3)
Structure : A homopolymer of DADMAC without acrylic acid.
Molecular Formula : (C₈H₁₆N⁺Cl⁻)ₙ .
Properties :
Diallyldimethylammonium Chloride (DADMAC) (CAS: 7398-69-8)
Structure: The monomeric precursor to Polyquaternium-6 and Polyquaternium-22. Molecular Formula: C₈H₁₆N⁺Cl⁻ . Properties:
DADMAC-Sulfur Dioxide Copolymer (CAS: 26470-16-6)
Structure : Copolymer of DADMAC and sulfur dioxide.
Molecular Formula : (C₈H₁₆N⁺Cl⁻·O₂S)ₓ .
Properties :
Poly(acrylic acid) (PAA) (CAS: 9003-01-4)
Structure : Homopolymer of acrylic acid.
Molecular Formula : (C₃H₄O₂)ₙ .
Properties :
- Charge : Anionic at neutral pH, contrasting with Polyquaternium-22’s cationic dominance.
- Applications : Superabsorbent polymers and detergents, but lacks the synergistic charge effects of copolymers .
Comparative Data Table
| Compound | CAS | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| Polyquaternium-22 | 53694-17-0 | C₁₁H₂₀ClNO₂ | 233.74 | Ampholytic copolymer; pH-responsive |
| Polyquaternium-6 | 26062-79-3 | (C₈H₁₆N⁺Cl⁻)ₙ | ~10,000–500,000 | High cationic charge; water treatment |
| DADMAC | 7398-69-8 | C₈H₁₆N⁺Cl⁻ | 161.67 | Monomer for cationic polymers |
| DADMAC-SO₂ Copolymer | 26470-16-6 | (C₈H₁₆N⁺Cl⁻·O₂S)ₓ | 225.74 | Sulfonic functionality; thermal stability |
| Poly(acrylic acid) (PAA) | 9003-01-4 | (C₃H₄O₂)ₙ | ~72,000–250,000 | Anionic; superabsorbent applications |
Research Findings and Functional Insights
Charge Density and Solubility
- Polyquaternium-22’s dual charge (quaternary ammonium and carboxylate) enables pH-dependent solubility , unlike Polyquaternium-6, which remains cationic across all pH ranges .
- The sulfur dioxide copolymer (CAS: 26470-16-6) exhibits reduced hygroscopicity compared to Polyquaternium-22, limiting its use in humid environments .
Antimicrobial Activity
Industrial Performance
- In wastewater treatment, Polyquaternium-22 achieves superior flocculation efficiency over Polyquaternium-6 at neutral pH, attributed to its balanced charge density .
Biological Activity
Dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride, commonly referred to as a quaternary ammonium compound, is notable for its diverse applications in the cosmetic and personal care industries. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Structure : this compound is a copolymer formed from diallyldimethylammonium chloride and acrylic acid. It exhibits amphoteric properties, allowing compatibility with both anionic and cationic surfactants.
- Molecular Formula : C₁₇H₃₀ClN₁O₅
- CAS Number : 67990-40-3
- Molecular Weight : 363.877 g/mol
The biological activity of this compound primarily derives from its ability to form a film on surfaces, which is crucial for its application in hair and skin care products. The film-forming property aids in moisture retention and provides a smooth texture to treated surfaces.
Key Mechanisms:
- Film Formation : The compound's cationic nature allows it to bond with negatively charged surfaces such as hair and skin, ensuring prolonged adherence even after rinsing.
- Moisture Retention : By creating a barrier, it helps in preventing moisture loss, thus enhancing skin hydration and hair conditioning.
Applications in Research and Industry
This compound has been extensively studied for its applications in:
- Cosmetics : Used as an antistatic agent and hair fixative in shampoos and conditioners.
- Drug Delivery Systems : Investigated for its potential use in biocompatible drug delivery formulations due to its polymeric nature.
Toxicological Studies
Research indicates that the compound is unlikely to be absorbed systemically due to its large molecular size, minimizing risks of local or systemic toxicity upon application.
Case Studies
-
Hair Conditioning Efficacy :
- A study demonstrated that formulations containing dimethyl-bis(prop-2-enyl)azanium significantly improved hair smoothness and reduced static electricity compared to control formulations without the polymer.
-
Skin Hydration :
- Clinical trials have shown that topical applications of products containing this compound resulted in enhanced skin hydration levels over a period of four weeks, indicating its effectiveness as a moisturizer.
Comparative Analysis
| Property | Dimethyl-bis(prop-2-enyl)azanium | Similar Compounds |
|---|---|---|
| Film-forming ability | High | Moderate |
| Moisture retention | Excellent | Variable |
| Compatibility with surfactants | Yes | Limited |
| Toxicity | Low | Moderate |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for dimethyl-bis(prop-2-enyl)azanium chloride, and what purity assessment methods are recommended?
- Synthesis : The quaternary ammonium salt can be synthesized via quaternization of dimethylamine with prop-2-enyl (allyl) chloride. The reaction typically occurs in polar solvents (e.g., ethanol) under reflux, followed by ion exchange to isolate the chloride salt .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or ion chromatography is recommended for purity analysis. Elemental analysis (C, H, N) and mass spectrometry (exact mass verification, e.g., 363.16 g/mol) are critical for confirming molecular composition .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized for structural elucidation of allyl-substituted quaternary ammonium salts?
- 1H NMR : Focus on the allyl proton signals (δ 5.0–6.0 ppm for vinyl protons). Coupling constants (J = 10–17 Hz) help distinguish cis and trans configurations. Integration ratios verify stoichiometry of allyl groups .
- 13C NMR : The quaternary ammonium nitrogen’s electron-withdrawing effect deshields adjacent carbons, shifting signals to δ 50–70 ppm. DEPT-135 confirms CH₂ and CH₃ groups in the allyl chains .
Advanced Research Questions
Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data for acrylate-containing compounds?
- Case Study : Discrepancies in IR carbonyl stretches (theoretical vs. experimental) may arise from hydrogen bonding or solvent polarity. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model solvent effects and compare with experimental IR or Raman spectra .
- Validation : Cross-validate with 2D NMR (COSY, HSQC) to confirm spatial correlations between protons and carbons, especially for acrylate moieties .
Q. How should researchers design crystallization experiments to obtain high-quality single crystals for X-ray diffraction of ionic acrylate derivatives?
- Crystallization Conditions : Use slow evaporation in mixed solvents (e.g., methanol/water) to promote lattice ordering. For hygroscopic compounds, employ inert-atmosphere gloveboxes during crystal mounting .
- Refinement : Apply the SHELXL program for structure refinement. Address disorder in allyl groups or counterions using PART and ISOR commands. Validate with R-factor convergence (< 0.05) and electron density maps .
Q. What computational methods are suitable for modeling the electrostatic interactions between dimethyl-bis(prop-2-enyl)azanium cations and acrylate anions?
- Molecular Dynamics (MD) : Simulate ion pairing in explicit solvents (e.g., water or acetonitrile) using AMBER or CHARMM force fields. Analyze radial distribution functions (RDFs) to quantify cation-anion proximity .
- Quantum Mechanics (QM) : Perform ab initio calculations (MP2/cc-pVTZ) to map electrostatic potential surfaces and identify charge-transfer interactions .
Methodological Best Practices
- Data Contradiction Analysis : When mass spectrometry and elemental analysis conflict (e.g., %C deviation), re-evaluate sample homogeneity or consider isotopic contributions (e.g., chlorine’s natural abundance) .
- Safety Protocols : For handling allyl chloride (a lachrymator), use fume hoods and personal protective equipment (PPE). Refer to SDS guidelines for spill management and first-aid measures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
